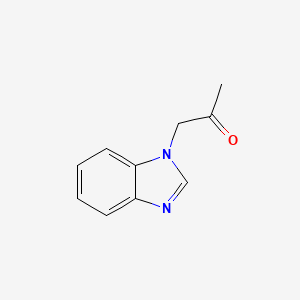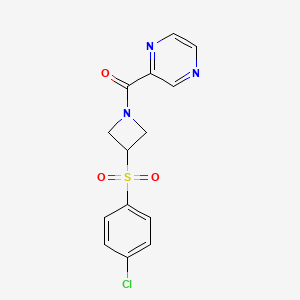
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone is a synthetic organic compound that features a unique combination of azetidine, pyrazine, and sulfonyl functional groups
作用机制
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Sulfonylation: The azetidine ring is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrazine: The final step involves coupling the sulfonylated azetidine with pyrazine-2-carboxylic acid or its derivatives under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic chlorine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May exhibit biological activity such as enzyme inhibition or receptor modulation.
Industry:
- Potential applications in the development of agrochemicals or materials science.
相似化合物的比较
(4-Chlorophenyl)sulfonyl derivatives: These compounds share the sulfonyl group and may exhibit similar reactivity and biological activity.
Azetidine derivatives: Compounds with the azetidine ring are often studied for their unique ring strain and reactivity.
Pyrazine derivatives: These compounds are known for their aromaticity and potential biological activity.
Uniqueness: (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone is unique due to the combination of these functional groups, which can confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c15-10-1-3-11(4-2-10)22(20,21)12-8-18(9-12)14(19)13-7-16-5-6-17-13/h1-7,12H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRBRNKTGUJJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
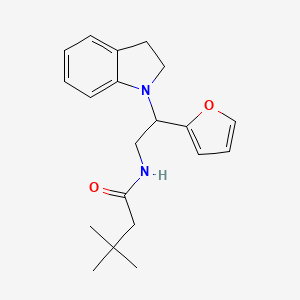
![N-[(3-hydroxyoxolan-3-yl)methyl]-4-phenylbutanamide](/img/structure/B2374934.png)
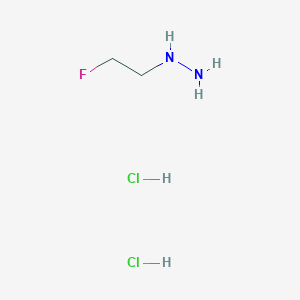
![butyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate](/img/structure/B2374939.png)
![Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2374942.png)
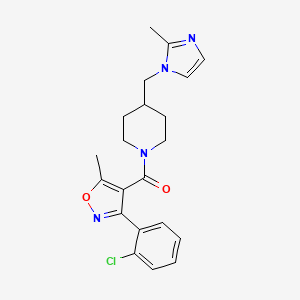
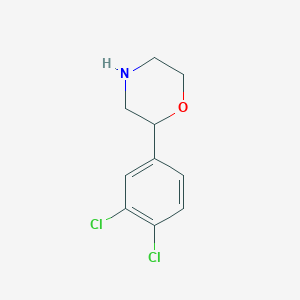
![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2374945.png)
![1-Methoxy-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2374946.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2374947.png)
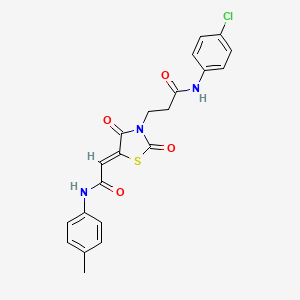
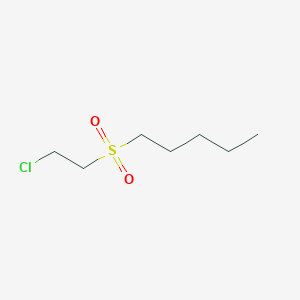
![N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2374954.png)
